BMS-191095 is a selective opener of mitochondrial ATP-sensitive potassium channels, which play a crucial role in cellular energy metabolism and protection against ischemic injury. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases, due to its ability to modulate mitochondrial function without significant electrophysiological or vasodilatory effects.
BMS-191095 was developed as part of a series of compounds aimed at targeting mitochondrial ATP-sensitive potassium channels. It has been characterized in various studies for its pharmacological properties and mechanisms of action. The compound is available from commercial sources, such as MedChemExpress, which provides detailed information on its chemical structure and biological activity.
BMS-191095 is classified as a mitochondrial ATP-sensitive potassium channel opener. It belongs to a broader category of pharmacological agents that target ion channels, specifically those involved in regulating mitochondrial membrane potential and reactive oxygen species production.
The exact synthetic route may vary among research groups, but it often involves standard organic synthesis techniques such as nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions facilitated by catalysts.
The molecular structure of BMS-191095 reveals a complex arrangement that allows it to interact selectively with mitochondrial ATP-sensitive potassium channels. The compound's structure includes:
The molecular formula for BMS-191095 is CHClNO, with a molecular weight of approximately 357.83 g/mol. The structural representation can be illustrated using molecular modeling software to visualize its three-dimensional conformation.
BMS-191095 primarily acts by opening mitochondrial ATP-sensitive potassium channels, which leads to hyperpolarization of the mitochondrial membrane potential. This action can influence various biochemical pathways:
The mechanism by which BMS-191095 exerts its effects involves several key processes:
Studies have shown that BMS-191095 effectively reduces oxidative stress markers in isolated mitochondria and improves bioenergetics in ischemic conditions, highlighting its protective role in cardiac tissues.
BMS-191095 is typically characterized by:
The chemical properties include:
BMS-191095 has several promising applications in scientific research and potential therapeutic interventions:
BMS-191095 is classified as a selective mitoKATP channel opener, directly modulating potassium flux across the inner mitochondrial membrane. This activity depolarizes mitochondria slightly, reducing calcium overload and inhibiting reactive oxygen species (ROS) bursts during ischemia-reperfusion cycles [4] [7]. Key functional outcomes include:
Table 1: Pharmacodynamic Effects of BMS-191095 in Experimental Models
Biological System | Effect | Magnitude | Antagonist Reversal |
---|---|---|---|
Human Platelets | Collagen-induced aggregation inhibition | IC50 = 63.9 µM | Glyburide, 5-HD |
Human Platelets | Thrombin-induced aggregation inhibition | IC50 = 104.8 µM | Glyburide, 5-HD |
Rat Cerebral Ischemia | Cortical infarct volume reduction | 38% decrease | 5-HD |
BMS-191095 emerged from efforts to refine the benzopyran-based KATP openers (e.g., cromakalim) into cardioselective agents devoid of peripheral vasodilatory effects. Early candidates like BMS-180448 showed reduced vasodilation but retained some electrophysiological activity. BMS-191095, developed by Bristol-Myers Squibb, achieved enhanced selectivity through:
Table 2: Structural Evolution from Early KATP Openers to BMS-191095
Compound | Key Structural Features | mitoKATP Specificity | Vasodilatory Activity |
---|---|---|---|
Cromakalim | Benzopyran, non-substituted | Low | High |
Diazoxide | Benzothiadiazine | Moderate | Moderate |
BMS-180448 | 6-Cyanobenzopyran | Moderate | Low |
BMS-191095 | (3R,4R)-cyanophenyl + pyrimidinylmethyl | High | Absent |
BMS-191095 exhibits distinct mechanistic and functional profiles compared to classical KATP modulators:
Table 3: Pharmacological Comparison of KATP-Targeting Compounds
Property | Diazoxide | Lemakalim | BMS-191095 |
---|---|---|---|
Primary Target | mitoKATP | pmKATP | mitoKATP |
Platelet Inhibition | Weak | Moderate (IC50 >1,500 µM) | Strong (IC50 = 63.9 µM) |
Cerebral Protection | ROS-dependent | Not demonstrated | ROS-independent |
Vasodilation | Significant | Significant | Absent/Minimal |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: